Negligible MAOA Inhibition: A Critical CNS Counter-Screening Result
The target compound was evaluated against human monoamine oxidase A (MAOA) and exhibited an IC₅₀ value of 1.00E+5 nM (100 μM) [1]. This represents negligible inhibitory activity, which is a critical differentiation factor when selecting among imidazo[2,1-b]thiazole derivatives for programs where MAOA off-target activity is undesirable.
| Evidence Dimension | MAOA enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.00E+5 nM (100 μM) |
| Comparator Or Baseline | Typical MAOA inhibitors (e.g., clorgyline) exhibit IC₅₀ values in the low nanomolar range (< 10 nM) |
| Quantified Difference | >10,000-fold lower potency than reference MAOA inhibitors |
| Conditions | Inhibition of human MAOA using (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid substrate, incubated for 60 mins, detected by luciferin assay |
Why This Matters
This low MAOA activity reduces the risk of serotonergic off-target effects, making this compound a cleaner scaffold for CNS and oncology programs where MAOA inhibition would confound efficacy readouts.
- [1] BindingDB. BDBM50067551 / CHEMBL3402053. IC₅₀ = 1.00E+5 nM for human MAOA inhibition. Accessed 2026. View Source
